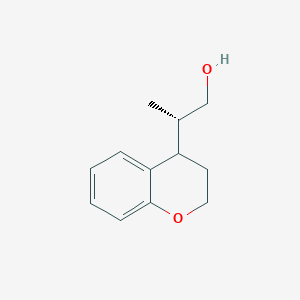
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol is a chiral compound belonging to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often found in natural products. This compound features a chroman ring system fused with a propanol side chain, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydro-2H-chromen-4-one and a suitable chiral auxiliary.
Reduction: The chromenone is reduced to the corresponding chromanol using a reducing agent like sodium borohydride (NaBH4) under mild conditions.
Chiral Resolution: The racemic mixture of the chromanol is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Grignard Reaction: The resolved (S)-chromanol is then subjected to a Grignard reaction with a suitable Grignard reagent to introduce the propanol side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated chiral resolution techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The chroman ring can be further reduced to a tetrahydrochroman using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), elevated pressure.
Substitution: TsCl, pyridine, followed by nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-one.
Reduction: (2S)-2-(3,4,5,6-Tetrahydro-2H-chromen-4-yl)propan-1-ol.
Substitution: (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-yl azide.
科学研究应用
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
作用机制
The mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chroman ring system can interact with hydrophobic pockets in proteins, modulating their activity. These interactions can lead to antioxidant effects by scavenging free radicals and inhibiting oxidative stress pathways.
相似化合物的比较
Similar Compounds
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol: The enantiomer of the compound with similar but distinct biological activities.
Chromanol derivatives: Compounds with variations in the chroman ring or side chain, such as tocopherols (vitamin E) and chromanols with different substituents.
Uniqueness
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propan-1-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer and other chromanol derivatives. Its ability to interact with specific molecular targets makes it a valuable compound in various fields of research.
属性
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)10-6-7-14-12-5-3-2-4-11(10)12/h2-5,9-10,13H,6-8H2,1H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJIDQRDPWQCY-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCOC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













